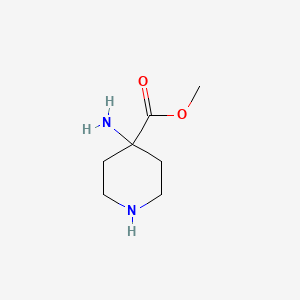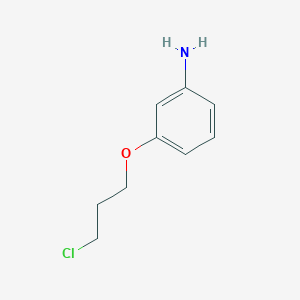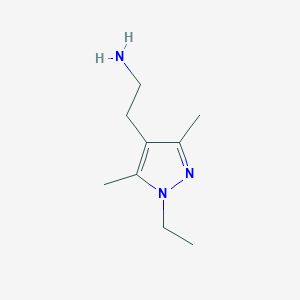
3-Aminocarbonyl-1-butylpyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminocarbonyl-1-butylpyridinium bromide is an organic compound with the molecular formula C10H15BrN2O and a molecular weight of 259.148 g/mol . This compound is known for its stability and solubility in polar solvents such as ethanol and chloroform . It is a quaternary ammonium compound, which makes it an important intermediate in organic synthesis.
準備方法
The synthesis of 3-Aminocarbonyl-1-butylpyridinium bromide typically involves the reaction of 3-carbamoylpyridine with butyl bromide under controlled conditions. The reaction is carried out in a polar solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
3-Aminocarbonyl-1-butylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction:
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Aminocarbonyl-1-butylpyridinium bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Aminocarbonyl-1-butylpyridinium bromide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group allows it to interact with negatively charged sites on biomolecules, potentially affecting their function.
類似化合物との比較
3-Aminocarbonyl-1-butylpyridinium bromide can be compared with other quaternary ammonium compounds, such as:
1-Benzyl-3-carbamoylpyridin-1-ium bromide: Similar in structure but with a benzyl group instead of a butyl group.
Quinolinium bromide: Another quaternary ammonium compound with different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
63405-87-8 |
|---|---|
分子式 |
C10H15BrN2O |
分子量 |
259.14 g/mol |
IUPAC名 |
1-butylpyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C10H14N2O.BrH/c1-2-3-6-12-7-4-5-9(8-12)10(11)13;/h4-5,7-8H,2-3,6H2,1H3,(H-,11,13);1H |
InChIキー |
NGXRVJHHWDDLAB-UHFFFAOYSA-N |
SMILES |
CCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
正規SMILES |
CCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Key on ui other cas no. |
63405-87-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


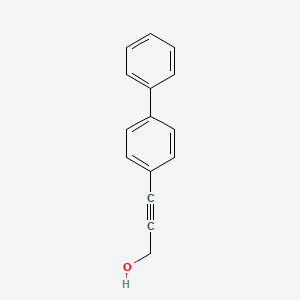
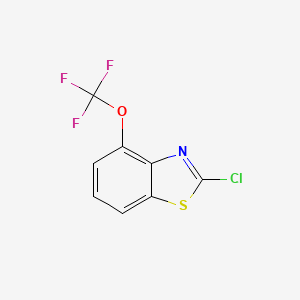
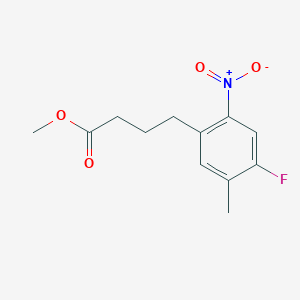
![2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1629740.png)
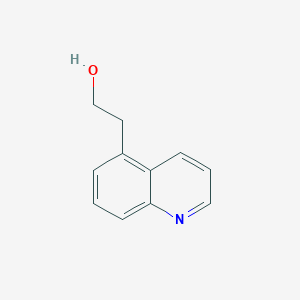
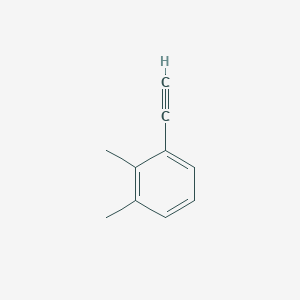
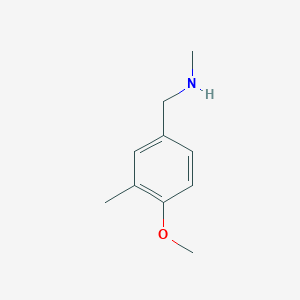
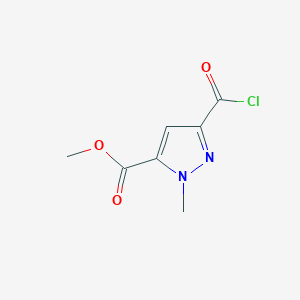
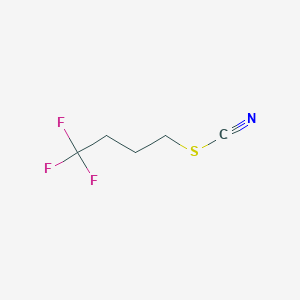
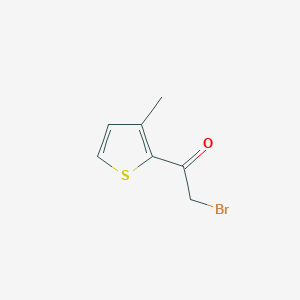
![2,6-Di-tert-butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1629753.png)
